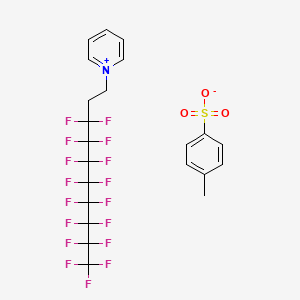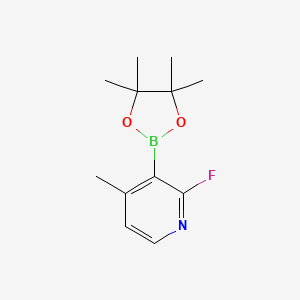
(1R)-trans-Bifenthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-trans-Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is characterized by its stability in sunlight and its ability to act quickly upon contact with insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-Bifenthrin involves several steps, starting from the reaction of 2-methyl-3-biphenylmethanol with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-trans-Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methyl-3-biphenylmethanol and 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid.
Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less active compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various metabolites such as 4’-hydroxy-bifenthrin and 4’-carboxy-bifenthrin, which are often less toxic and more easily biodegradable.
Wissenschaftliche Forschungsanwendungen
(1R)-trans-Bifenthrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environments.
Biology: Employed in studies on insect physiology and the development of resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue fever.
Industry: Utilized in the formulation of various pest control products for agricultural and residential use.
Wirkmechanismus
(1R)-trans-Bifenthrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound is highly selective for insect sodium channels, which accounts for its low toxicity to mammals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another widely used pyrethroid insecticide with similar applications but different chemical structure.
Cypermethrin: Known for its high efficacy and longer residual activity compared to (1R)-trans-Bifenthrin.
Deltamethrin: Highly potent pyrethroid with a different mode of action and higher toxicity to non-target organisms.
Uniqueness of this compound
This compound is unique in its combination of high efficacy, low mammalian toxicity, and stability in sunlight. These properties make it an ideal choice for various pest control applications, particularly in outdoor environments where exposure to sunlight is a concern.
Eigenschaften
Molekularformel |
C23H22ClF3O2 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
(2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1 |
InChI-Schlüssel |
OMFRMAHOUUJSGP-LLYSFLIHSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


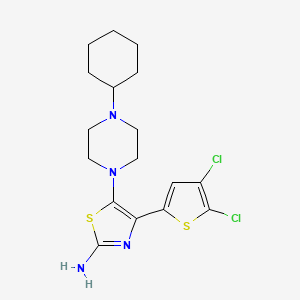
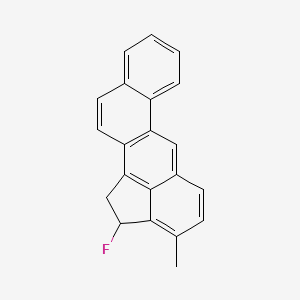
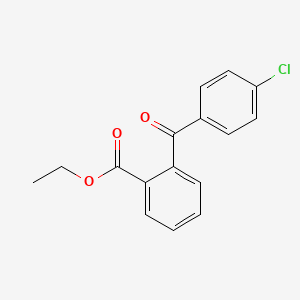


![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
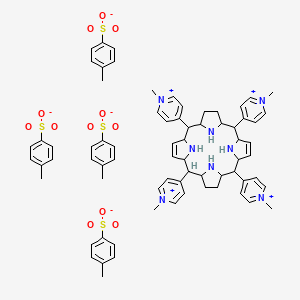
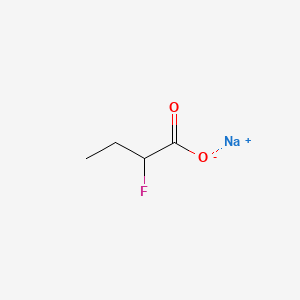
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
